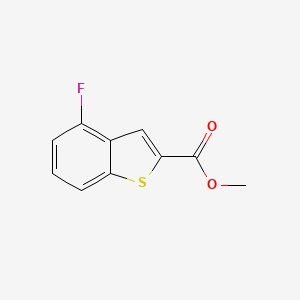

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B1587003

Key on ui cas rn:

220180-55-2

M. Wt: 210.23 g/mol

InChI Key: SPZLAMSTAIFDBN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05863936

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa, and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2, 6-difluorobenzaldehyde (5 g, 35.18 mmole), anhydrous triethylamine (2.5 equivalents, 87.95 mmole, 8,952 g, 12.33 ml) and methyl thioglycolate (1.1 equivalents, 4.10 g, 38.70 mmole). The mixture was heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 19 hours the reaction mixture was cooled to room temperature and poured onto an ice/water mixture (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.76 g (78%) of methyl 4-fluorobenzo[b]thiophene-2-carboxylate. See, A. J. Bridges, A. Lee, E. C. Madukor, and C. E. Schwartz, Tetrahedron Letters, 33:7499 (1992).

[Compound]

Name

ice water

Quantity

250 mL

Type

reactant

Reaction Step Two

Name

dichloromethane hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

CS(C)=O.F[C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH:8]=O.C(N(CC)CC)C.[C:22]([O:26][CH3:27])(=[O:25])[CH2:23][SH:24]>ClCCl.CCCCCC>[F:14][C:10]1[C:7]2[CH:8]=[C:23]([C:22]([O:26][CH3:27])=[O:25])[S:24][C:6]=2[CH:13]=[CH:12][CH:11]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C(=CC=C1)F

|

|

Name

|

|

|

Quantity

|

12.33 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CS)(=O)OC

|

Step Two

[Compound]

|

Name

|

ice water

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

dichloromethane hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl.CCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting slurry was stirred for 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were oven-dried for 12 hours at 160° C

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with dry nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with rubber septa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooled reaction flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 75° C. with rapid stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 19 hours the reaction mixture was cooled to room temperature

|

|

Duration

|

19 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water (2×100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=CC=2SC(=CC21)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.76 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 77.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |